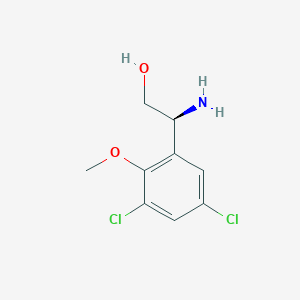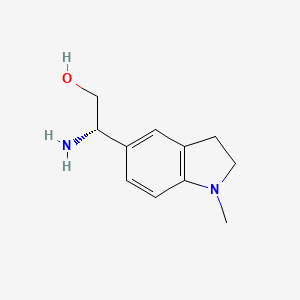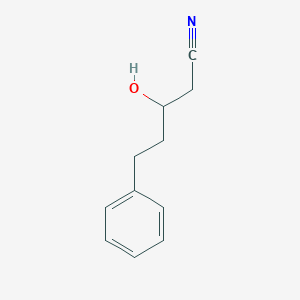![molecular formula C6H12ClNOS B13609532 3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNOS and a molecular weight of 181.68 g/mol . This compound is part of the bicyclic heterocycles family, which are known for their unique structural and biological properties.
Vorbereitungsmethoden
The synthesis of 3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride involves several steps. One common method includes the enantioselective construction of the bicyclic scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information . The stereochemical control can be achieved directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Analyse Chemischer Reaktionen
3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules . In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development . In the industry, it is used in the synthesis of bioactive molecules and other valuable compounds .
Wirkmechanismus
The mechanism of action of 3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various biological molecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride is similar to other bicyclic heterocycles, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . its unique structural features, such as the presence of a sulfur atom, distinguish it from these compounds. This uniqueness contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H12ClNOS |
|---|---|
Molekulargewicht |
181.68 g/mol |
IUPAC-Name |
3λ4-thia-6-azabicyclo[3.2.1]octane 3-oxide;hydrochloride |
InChI |
InChI=1S/C6H11NOS.ClH/c8-9-3-5-1-6(4-9)7-2-5;/h5-7H,1-4H2;1H |
InChI-Schlüssel |
HCYVAINQHZMCQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNC1CS(=O)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















